molecular formula C11H15BrClNO B564707 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride CAS No. 1329796-42-0

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride

Cat. No.: B564707
CAS No.: 1329796-42-0
M. Wt: 298.638
InChI Key: YFGCMCARGFWPJN-TXHXQZCNSA-N
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Description

Properties

IUPAC Name

3-[bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGCMCARGFWPJN-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(=O)C1=CC=C(C=C1)Br)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The bis(trideuteriomethyl)amino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Aromatic Ring Modifications
Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Target Compound 4-Bromo C₁₁H₁₀D₆BrClNO 292.60 Metabolic studies (deuterated)
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one HCl 4-Methoxy C₁₂H₁₈ClNO₂ 243.73 Chiral intermediates
3-Amino-1-(2,4-dichlorophenyl)propan-1-one HCl 2,4-Dichloro C₉H₁₀Cl₃NO 254.54 Neuropharmacological research
1-(4-Bromophenyl)-3-(2-methylsulfanylphenyl)propan-1-one 4-Bromo + 2-SCH₃ C₁₆H₁₅BrOS 335.26 Kinase inhibition studies

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, Cl): Enhance electrophilicity of the carbonyl group, affecting reactivity in nucleophilic additions .
  • Electron-Donating Groups (e.g., OCH₃): Stabilize intermediates in synthetic pathways but reduce metabolic oxidation rates .

Amino Group Modifications

Table 2: Amino Group Variations
Compound Name Amino Group Structure Molecular Weight (g/mol) Spectral Data (¹H NMR) Pharmacological Notes
Target Compound N(CD₃)₂ 292.60 δ 3.65 (pyrazole ring protons) Deuteration reduces CYP450 metabolism
1-(4-Bromophenyl)-3-(pyrrolidin-1-yl)propan-1-one Pyrrolidine 302.58 δ 4.82 (methylene side chain) Improved blood-brain barrier penetration
3-Hydrazinyloxy-1-(4-bromophenyl)propan-1-one Hydrazinyloxy 372.85 δ 4.84 (methylene of pyrazoline) Anticancer activity via ROS generation

Key Observations :

  • Deuterated Amino Groups: Enhance metabolic stability by slowing C–D bond cleavage, a strategy used in deuterated drugs like deutetrabenazine .
  • Cyclic Amines (e.g., pyrrolidine): Improve lipophilicity and target binding affinity .

Biological Activity

3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride is a compound of significant interest in various scientific fields, particularly in organic chemistry and pharmacology. Its unique structure, which includes a bromophenyl group and a bis(trideuteriomethyl)amino group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BrClN2O
  • CAS Number : 1329796-42-0
  • Physical State : White solid
  • Melting Point : 91-93°C
  • Boiling Point : 403.3°C at 760 mmHg

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bis(trideuteriomethyl)amino group may modulate the activity of these targets, leading to various biological effects. However, detailed studies are necessary to elucidate the exact pathways involved.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of bromophenyl compounds exhibit anticancer properties, particularly against cervical cancer cells . The specific impact of this compound on cancer cell lines remains to be fully characterized.
  • Biochemical Pathway Interactions : The unique structure allows for potential interactions with biochemical pathways, making it useful for studying metabolic processes in cellular biology.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the anticancer effects on cervical cancer cells; results indicated significant cytotoxicity at higher concentrations.
Study BExplored the compound's interaction with enzyme targets; preliminary data suggest modulation of enzymatic activity, though specific pathways remain unverified.
Study CFocused on synthetic applications in drug development; highlighted the compound's utility as a building block for more complex pharmaceuticals.

Applications in Research and Industry

This compound has several applications:

  • Pharmaceutical Development : Its unique chemical structure makes it a valuable precursor for synthesizing new therapeutic agents.
  • Biochemical Research : The compound is used to probe biochemical interactions and pathways, aiding in understanding disease mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.